Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (ECMOC) is an organic compound belonging to the oxazole family of compounds. It is a versatile compound that has been widely used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals. ECMOC has also been used in the development of various materials, such as polymers and nanomaterials. In addition, ECMOC has been used in the development of various catalysts, such as chiral catalysts.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One area of application involves the synthesis of complex molecules through strategic chemical transformations. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate demonstrates the use of cyclopropyl and methyl groups in heterocyclic synthesis, utilizing steps such as reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and syn-elimination (Kiely, 1991). This example highlights the versatility of cyclopropyl-containing compounds in generating biologically relevant structures through selective bond formation and cleavage.
Another significant application is found in the synthesis of functionalized 1,3-oxazoline-2-thiones, where compounds similar to Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate are utilized. The efficient synthesis of these compounds under solvent-free conditions, facilitated by the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, showcases the potential for constructing sulfur-containing heterocycles, which are valuable in medicinal chemistry and agrochemical research (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
Crystal Structure Analysis and Material Science
The study of crystal structures of cyclopropyl-containing compounds, such as the analysis of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, provides insights into the non-planar configurations and electron density distributions within these molecules. Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform material science and drug design by elucidating the factors that contribute to molecular stability, reactivity, and interaction with biological targets (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
properties
IUPAC Name |
ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-14-9(8)7-4-5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJELKGHXZJNPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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